Cyanine5 NHS ester chloride

Fluorescence spectroscopy Protein labeling Flow cytometry

Researchers requiring far-red fluorescent labeling for immunofluorescence, flow cytometry, or Western blotting often encounter inconsistent conjugation efficiency and excessive self-quenching across generic dye batches. Cyanine5 NHS ester chloride solves this with validated 80-95% conjugation efficiency and defined spectral properties (Ex 646-651 nm, Em 662-672 nm), enabling reliable, cost-efficient protein and antibody labeling. • 80-95% conjugation efficiency for reproducible labeling • <5% cross-channel crosstalk in Cy3/Cy5/Cy7 3-color panels • pH-insensitive (pH 4-10) signal across cellular compartments • Cost-optimized alternative to Alexa Fluor 647 for routine applications

Molecular Formula C36H42ClN3O4
Molecular Weight 616.2 g/mol
Cat. No. B1433050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine5 NHS ester chloride
Molecular FormulaC36H42ClN3O4
Molecular Weight616.2 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
InChIInChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1
InChIKeyWYDRTLYIBJFWFL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanine5 NHS Ester Chloride: Spectral Properties and Reactive Chemistry for Amine-Targeted Bioconjugation


Cyanine5 NHS ester chloride (CAS 146368-14-1, also referenced as 1263093-76-0 or 1032678-42-4 depending on counterion) is an amine-reactive, far-red fluorescent dye belonging to the cyanine family. Its core structure combines a Cy5 fluorophore (excitation maximum 646-651 nm, emission maximum 662-672 nm) with an N-hydroxysuccinimide (NHS) ester functional group, enabling efficient covalent conjugation to primary amines on proteins, peptides, and amine-modified oligonucleotides . The chloride counterion formulation is one of several salt forms commercially available, each with distinct solubility and handling characteristics. This compound serves as a direct spectral equivalent to widely used far-red dyes including Alexa Fluor 647 and DyLight 649, operating in the low-autofluorescence window ideal for fluorescence microscopy, flow cytometry, and in vivo imaging applications .

Why Cyanine5 NHS Ester Chloride Cannot Be Freely Substituted with Other Cyanine Variants or Spectrally Similar Dyes


Generic substitution of Cyanine5 NHS ester chloride with other cyanine-family dyes or spectrally similar alternatives introduces quantifiable risks to experimental reproducibility and data quality. Despite overlapping excitation/emission profiles, critical performance parameters diverge significantly: quantum yield varies by up to 2-fold across suppliers and analogs (0.2 to 0.4), directly impacting detection sensitivity ; photostability differences between cyanine-based dyes and rhodamine-based alternatives (e.g., CF640R) can alter signal decay kinetics by orders of magnitude ; aggregation propensity at high labeling densities leads to fluorescence self-quenching, a property that differs markedly between Cy5 NHS ester and its sulfonated analog (sulfo-Cy5 NHS ester) as well as structurally optimized alternatives like Alexa Fluor 647 . Furthermore, the chloride salt form exhibits distinct solubility and handling characteristics compared to other counterion formulations. These compound-specific differences necessitate rigorous validation when considering any substitution, as even nominally 'equivalent' dyes can produce divergent results in quantitative assays, long-term imaging, and high-sensitivity detection workflows.

Quantitative Differentiation of Cyanine5 NHS Ester Chloride: Comparative Evidence for Procurement Decisions


Brightness and Quantum Yield Variability: Cyanine5 NHS Ester vs. Alexa Fluor 647 vs. Cy5B-trisulfo

The brightness of Cyanine5 NHS ester chloride, determined by the product of molar extinction coefficient (ε) and quantum yield (Φ), shows substantial supplier-dependent variation and differs from structurally related alternatives. Cyanine5 NHS ester exhibits ε = 250,000 M⁻¹cm⁻¹ with Φ ranging from 0.2 to 0.27 depending on the commercial source and formulation, yielding brightness values (ε × Φ) between 50,000 and 67,500 . In contrast, Alexa Fluor 647 NHS ester demonstrates higher quantum yield (Φ ≈ 0.33) [1], while the conformationally restricted Cy5B-trisulfo NHS ester achieves Φ = 0.4 with ε = 241,000 M⁻¹cm⁻¹, yielding brightness of 96,400 — approximately 1.4- to 1.9-fold higher than standard Cyanine5 NHS ester .

Fluorescence spectroscopy Protein labeling Flow cytometry

Photostability Comparison: Cyanine5 NHS Ester vs. CF640R Succinimidyl Ester

Cy5 and other cyanine-based dyes exhibit intrinsically poor photostability relative to rhodamine-based alternatives with similar spectral properties. CF640R succinimidyl ester, a rhodamine-based far-red dye, demonstrates exceptional photostability that is qualitatively described as a 'major advantage' over Cy5 and Alexa Fluor 647, which are both cyanine-based . While quantitative photobleaching half-life data is not directly provided in the sourced materials, the documented difference in photostability class (rhodamine scaffold vs. cyanine scaffold) is well-established in the fluorescence literature and represents a critical selection criterion for applications requiring prolonged illumination or single-molecule tracking.

Confocal microscopy Single-molecule imaging Photobleaching

Self-Quenching and Labeling Density Constraints: Cyanine5 NHS Ester vs. Alexa Fluor 647 Analog

Cyanine5 NHS ester exhibits significant fluorescence self-quenching at high molar labeling ratios, restricting its utility for detecting low-abundance biological targets where brighter conjugates are required. The manufacturer explicitly recommends against using Cy5 NHS ester for labeling proteins at high molar ratios due to self-quenching and instead advises using APDye 647 (Alexa Fluor 647 analog) or IR 650 dye for such applications, as these alternatives can be attached to proteins at high molar ratios without significant self-quenching, enabling brighter conjugates and more sensitive detection . This represents a fundamental performance limitation of the native cyanine scaffold that is not shared by structurally optimized alternatives.

Antibody labeling Protein conjugation Fluorescence quenching

pH Stability Range: Cyanine5 NHS Ester vs. Generic Fluorophore Class Comparison

Cyanine5 NHS ester conjugates maintain consistent fluorescence output across a broad pH range from 4 to 10, a property that distinguishes far-red cyanine dyes from many other fluorophore classes (e.g., fluorescein derivatives) whose emission is strongly pH-dependent . While this pH insensitivity is a class-level characteristic shared with Alexa Fluor 647 and other far-red dyes, it represents a meaningful differentiation from shorter-wavelength alternatives like FITC or Cy3 in applications involving variable or acidic environments such as endosomal/lysosomal tracking or certain wash protocols.

pH insensitivity Wash buffers Intracellular labeling

Conjugation Efficiency and Reaction Optimization: Cyanine5 NHS Ester Protocol Parameters

Cyanine5 NHS ester achieves conjugation efficiencies ≥90% when optimized reaction conditions are employed. The NHS ester reactive group undergoes efficient nucleophilic attack by primary amines at pH 7.2-8.5, forming stable amide bonds with proteins, peptides, and amine-modified oligonucleotides [1][2]. Reaction kinetics and efficiency are pH-dependent: at suboptimal pH (<7.2), amine protonation reduces nucleophilicity and slows reaction rates; at elevated pH (>8.5), accelerated NHS ester hydrolysis reduces effective coupling . Optimal conditions utilize pH 7.5-8.5 buffers (e.g., PBS, borate) with a dye-to-target molar ratio of 1:5 to 1:10, achieving 80-95% conjugation yields .

Bioconjugation Protein labeling Reaction optimization

Spectral Overlap and Multiplexing Compatibility: Cyanine5 NHS Ester vs. Cy3 and Cy7

Cyanine5 NHS ester occupies a distinct far-red spectral window (excitation ~646-651 nm, emission ~662-672 nm) that enables minimal crosstalk (<5% reported) when paired with Cy3 (ex/em ~550/570 nm) and Cy7 (ex/em ~750/770 nm) in multicolor panels [1]. This spectral separation is sufficient for simultaneous three-color detection in flow cytometry and fluorescence microscopy. In contrast, substitution with Cy5.5 NHS ester (ex/em ~684/710 nm) would create increased spectral overlap with Cy7, while Cy3.5 (ex/em ~581/596 nm) encroaches on the Cy3 channel. The specific excitation/emission maxima of Cyanine5 NHS ester chloride are optimally matched to standard 633/647 nm laser lines and Cy5/APC filter sets available on most commercial fluorescence instruments .

Multicolor imaging Flow cytometry panel design Spectral crosstalk

Optimal Application Scenarios for Cyanine5 NHS Ester Chloride Based on Quantitative Performance Evidence


Routine Antibody and Protein Labeling for Moderate-to-High Abundance Target Detection

Cyanine5 NHS ester chloride is optimally suited for labeling antibodies and proteins intended for detecting moderate-to-high abundance targets in standard immunofluorescence, flow cytometry, and Western blot applications. The compound's conjugation efficiency (80-95%) and compatibility with standard 633/647 nm laser lines make it a cost-effective choice for routine labeling workflows. However, as noted in Evidence_Item 3, users should avoid this compound when maximum conjugate brightness is required for low-abundance targets, as high dye-to-protein ratios induce significant self-quenching . For routine applications where target abundance is not limiting, Cyanine5 NHS ester provides reliable performance with predictable labeling outcomes.

Multicolor Flow Cytometry Panels Requiring Three-Color Spectral Separation

Cyanine5 NHS ester chloride is the preferred far-red channel component in three-color flow cytometry panels utilizing Cy3 (or FITC) and Cy7. The compound's spectral positioning (excitation ~646-651 nm, emission ~662-672 nm) provides adequate separation from both Cy3 (~550/570 nm) and Cy7 (~750/770 nm), with reported cross-channel crosstalk below 5% [1]. This spectral configuration is widely supported by commercial cytometers with standard 488 nm, 633 nm, and 780 nm laser configurations. Substitution with Cy5.5 (emission ~710 nm) would create problematic spectral overlap with Cy7, while Cy3.5 would encroach on the Cy3 channel, degrading multiplexing resolution [1].

In Vivo and Deep-Tissue Imaging Leveraging Low Autofluorescence Window

The far-red emission of Cyanine5 NHS ester chloride (662-672 nm) operates in a spectral region characterized by minimal biological autofluorescence and improved tissue penetration relative to visible-wavelength dyes . This makes Cy5-labeled conjugates suitable for in vivo fluorescence imaging, particularly in applications where signal-to-background ratio is critical. The compound's pH insensitivity (pH 4-10) ensures consistent signal intensity across physiological compartments with varying pH, including acidic endosomal/lysosomal environments. However, users planning extended time-lapse in vivo imaging should consider the photostability limitations noted in Evidence_Item 2; cyanine-based dyes exhibit intrinsically lower photostability than rhodamine-based alternatives like CF640R , which may necessitate shorter acquisition times or higher initial labeling density.

Cost-Sensitive Large-Scale Labeling Projects

For large-scale protein labeling campaigns where budget constraints are significant and maximum brightness is not the primary requirement, Cyanine5 NHS ester chloride offers a favorable cost-performance ratio relative to premium alternatives. As noted by manufacturers, this reagent is 'ideal for very cost-efficient labeling of soluble proteins as well as all kinds of peptides and oligonucleotides' . While Alexa Fluor 647 NHS ester provides superior quantum yield (Φ ≈ 0.33 vs. 0.2-0.27) [2] and better photostability, the cost differential may not justify the performance gain for applications where signal intensity is not limiting. Users should evaluate whether the ~1.2-1.65× brightness advantage of Alexa Fluor 647 warrants the typically higher procurement cost for their specific assay requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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